3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol
Overview
Description
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is a chemical compound with the CAS Number: 6318-30-5 . It has a molecular weight of 160.21 . The IUPAC name for this compound is 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-1-propanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16O3/c1-8(2)10-6-7(11-8)4-3-5-9/h7,9H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 221.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound has an enthalpy of vaporization of 53.2±6.0 kJ/mol and a flash point of 103.7±4.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications
Catalysis and Chemical Synthesis
Research has explored the use of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol in catalysis and chemical synthesis. For instance, the acid-catalyzed condensation of glycerol with various aldehydes and acetones to produce mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols was investigated, highlighting its potential as a novel platform chemical (Deutsch, Martin, & Lieske, 2007). Additionally, its use in the synthesis of complex molecules like LY333068, a 5HT1A antagonist, demonstrates its versatility in chemical synthesis (Czeskis, 1998).
Pharmaceutical Research
In pharmaceutical research, this compound is used in the synthesis of bioactive compounds. For example, novel glycerol-derived 1,2,3-triazoles were synthesized for evaluation of their fungicide, phytotoxic, and cytotoxic activities. One derivative demonstrated high efficiency in controlling a fungal agent responsible for papaya anthracnose, without phytotoxic effects, suggesting its potential in agricultural applications (Costa et al., 2017).
Synthesis of Polyhydroxy Amino Acids
The compound has been used in the synthesis of aziridine derivatives, which are precursors to polyhydroxy amino acids. This synthesis showcases its application in the production of amino acids with potential uses in various fields (Fazio, Loreto, Tardella, & Tofani, 2000).
Material Science
In material science, the hydrogenation of related dioxanes to produce derivatives like 3-benzyloxy-2,2-dimethyl-propan-1-ol has been explored. This research indicates its applicability in the synthesis of materials with specific chemical properties (Paczkowski & Hölderich, 1997).
Biochemistry
The compound also plays a role in biochemical research. For example, it was involved in the synthesis of a difluoro-3'-thionucleoside, an analogue with activities against HIV and HBV, from gem-difluorohomoallyl alcohol. This underlines its utility in the development of biologically active compounds (Wu, Zhang, Meng, & Qing, 2004).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2)10-6-7(11-8)4-3-5-9/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDYXOPGSOQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282782 | |
Record name | 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-30-5 | |
Record name | NSC27977 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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